2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at controlled temperatures, followed by sulfonation and subsequent amination reactions . The reaction conditions must be carefully monitored to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and sulfonamide facilitates nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloronitrobenzene: Shares similar structural features but lacks the sulfonamide group.
2,6-Dichloronitrobenzene: Another closely related compound with different substitution patterns.
Uniqueness
2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide is unique due to the combination of chlorine, nitro, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
61072-89-7 |
---|---|
Molecular Formula |
C12H7Cl2N3O6S |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,6-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-7-4-5-8(14)11(6-7)24(22,23)15-12-9(16(18)19)2-1-3-10(12)17(20)21/h1-6,15H |
InChI Key |
NUAVIJLDGRDFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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